Methyridine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyridine sulfate is a chemical compound known for its anthelmintic properties, which means it is used to treat parasitic worm infections. It is particularly effective against nematodes, a type of parasitic worm. This compound is a derivative of pyridine and is known for its ability to produce a neuromuscular block similar to that of decamethonium .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyridine sulfate can be synthesized through various chemical reactions. One common method involves the reaction of 2-(2-methoxyethyl)pyridine with sulfuric acid to form the sulfate derivative. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyridine sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives with different chemical properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while reduction can produce more reduced forms of methyridine .
Wissenschaftliche Forschungsanwendungen
Methyridine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Wirkmechanismus
Methyridine sulfate exerts its effects by acting as a cholinergic agonist on nematode muscle receptors. It produces a neuromuscular block by depolarizing the muscle cells, leading to paralysis of the parasites. This action is similar to that of acetylcholine and levamisole, but this compound has a selective action on specific receptor subtypes .
Vergleich Mit ähnlichen Verbindungen
Bephenium: Structurally similar to this compound, bephenium also produces a neuromuscular block in nematodes.
Uniqueness: this compound is unique in its selective action on specific receptor subtypes, making it effective against certain types of parasitic worms that may be resistant to other anthelmintic drugs .
Eigenschaften
CAS-Nummer |
71720-36-0 |
---|---|
Molekularformel |
C8H13NO5S |
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
2-(2-methoxyethyl)pyridine;sulfuric acid |
InChI |
InChI=1S/C8H11NO.H2O4S/c1-10-7-5-8-4-2-3-6-9-8;1-5(2,3)4/h2-4,6H,5,7H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
PPJICNUNBYNPQZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC1=CC=CC=N1.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.